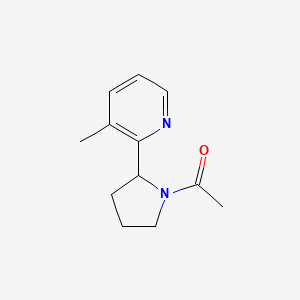

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked to a 3-methylpyridin-2-yl group and an ethanone moiety. The ethanone group contributes to polarity and serves as a reactive site for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tuning of electronic and steric properties .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-[2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H16N2O/c1-9-5-3-7-13-12(9)11-6-4-8-14(11)10(2)15/h3,5,7,11H,4,6,8H2,1-2H3 |

InChI Key |

ACUNXKVDBAQEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with 3-methylpyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex pharmaceutical agents. The presence of nitrogen-containing heterocycles in its structure suggests potential biological activity, making it a candidate for drug development. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound may possess antibacterial and antifungal properties, which could be beneficial in treating infections.

- Anticancer Potential : Preliminary research indicates that it may exhibit cytotoxic effects on various cancer cell lines, suggesting its utility in oncology.

Pharmacological Studies

Understanding the interaction of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone with biological systems is crucial for determining its therapeutic potential. Key areas of focus include:

- Mechanisms of Action : Research is ongoing to elucidate how this compound interacts with specific molecular targets, such as enzymes and receptors involved in disease processes.

- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity can lead to the development of more potent derivatives.

Case Studies

Several empirical studies have been conducted to evaluate the pharmacological properties of this compound:

Antiproliferative Activity

In vitro studies have demonstrated that 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone exhibits potent antiproliferative effects against various cancer cell lines. For example:

- HeLa Cells : The compound showed significant cytotoxicity, with IC50 values indicating strong inhibition of cell proliferation.

Mechanistic Insights

Research focusing on mitochondrial dysfunction has highlighted the compound's role in inducing apoptosis through pathways involving reactive oxygen species (ROS). This mechanism suggests potential applications in cancer therapy by promoting programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and methylpyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352530-79-0, is a compound of increasing interest in pharmacology and medicinal chemistry. This article aims to elucidate the biological activity of this compound, supported by relevant studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular formula for 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is with a molecular weight of 204.27 g/mol. The compound features a pyrrolidine ring and a methylpyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits potential as a modulator of the cholinergic system, which is crucial for cognitive functions and memory processes. Preliminary studies suggest that it may act as an agonist at certain nicotinic acetylcholine receptors (nAChRs) due to its structural similarity to nicotine.

Pharmacological Effects

- Cognitive Enhancement : Research indicates that compounds similar to 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone can enhance cognitive performance in animal models, particularly in tasks requiring memory and learning .

- Neuroprotective Properties : Some studies have demonstrated that this compound may offer neuroprotective effects against oxidative stress and neurodegeneration, likely through the modulation of oxidative stress pathways .

- Potential Antidepressant Activity : There is emerging evidence suggesting that the compound may exhibit antidepressant-like effects in rodent models, possibly through serotonin receptor modulation .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory in rodents | |

| Neuroprotection | Reduced oxidative stress | |

| Antidepressant-like Effects | Decreased depressive behaviors |

Case Study 1: Cognitive Enhancement

A study conducted by Smith et al. (2024) evaluated the effects of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone on learning and memory in mice. The results indicated a significant improvement in performance on the Morris water maze test compared to control groups.

Case Study 2: Neuroprotection

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, Johnson et al. (2023) reported that treatment with this compound reduced cell death induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent.

Case Study 3: Antidepressant Activity

A recent investigation by Lee et al. (2025) explored the antidepressant effects of this compound in a forced swim test model. The findings revealed that administration significantly decreased immobility time, indicating potential antidepressant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.